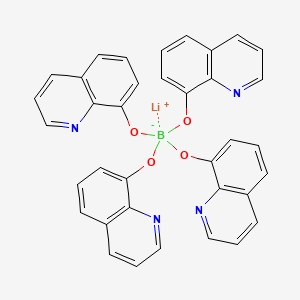![molecular formula C11H11NO B1499990 1,3,4,5-Tetrahydropyrano[4,3-b]indole CAS No. 784143-97-1](/img/structure/B1499990.png)
1,3,4,5-Tetrahydropyrano[4,3-b]indole
Vue d'ensemble
Description
1,3,4,5-Tetrahydropyrano[4,3-b]indole is a chemical compound that has been studied for its various properties . It is a type of α-substituted cyclic ether .
Synthesis Analysis
The synthesis of this compound has been described in several studies. One method involves the use of 1-(phenylsulfonyl)indole, which is treated with magnesiation followed by allylbromide . The resulting product is then converted into [2-allyl-1-(phenylsulfonyl)-1H-indol-3-yl]methanol, which upon exposure to Hg(OAc)2 and NaBH4, affords tetrahydropyrano[4,3-b]indoles .Molecular Structure Analysis
The molecular structure of this compound is complex, with a cyclic ether group and an indole group . The exact structure can vary depending on the specific substituents present .Chemical Reactions Analysis
This compound has been involved in redox deracemization reactions . This method exhibits good compatibility with the regional variation of the electronic or substituent effect of substrates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can vary depending on the specific substituents present . More detailed information may be available in the Material Safety Data Sheet (MSDS) for this compound .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
1,3,4,5-Tetrahydropyrano[4,3-b]indoles have been synthesized for their potential antimicrobial properties. Leboho et al. (2009) found that certain compounds in this category displayed significant antimicrobial activity, particularly against the Gram-positive micro-organism Bacillus cereus (Leboho, Michael, van Otterlo, van Vuuren, & de Koning, 2009).
Potential in Anti-inflammatory Applications
The compound has been explored for its anti-inflammatory properties. Hughes et al. (1989) synthesized a variant of this compound and found it effective in inhibiting prostaglandin production in cultured chondrocytes (Hughes, DeVirgilio, Humber, Châu, Weichman, & Neuman, 1989).
Cancer Research
In the field of cancer research, Wang et al. (2016) synthesized indolyl substituted 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives, showing potent in vitro antitumor activity against several human cancer cell lines (Wang, Yang, He, Jia, Meng, Zhang, Liu, & Liu, 2016).
Chemical Synthesis and Catalysis
Sahani and Liu (2019) described the catalytic formation of various fused indoles from 3-butyn-1-ols and 2-propyn-1-ols, resulting in tetrahydropyrano[4,3-b]indoles (Sahani & Liu, 2019).
Asymmetric Synthesis
Zhu et al. (2011) worked on the asymmetric synthesis of polycyclic indoles, including tetrahydropyrano[4,3-b]indoles, emphasizing the importance of this compound in constructing optically active polycyclic indoles (Zhu, An, Li, Zhang, Hua, Chen, & Xiao, 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,3,4,5-tetrahydropyrano[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-4-10-8(3-1)9-7-13-6-5-11(9)12-10/h1-4,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQKZKMCGKVWEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652824 | |
| Record name | 1,3,4,5-Tetrahydropyrano[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
784143-97-1 | |
| Record name | 1,3,4,5-Tetrahydropyrano[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




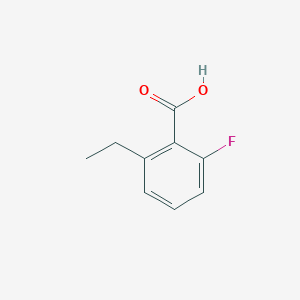
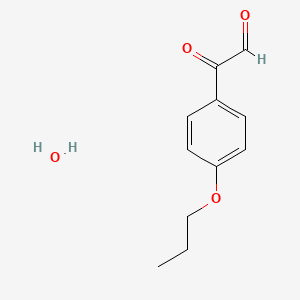
![2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-14C](/img/structure/B1499918.png)
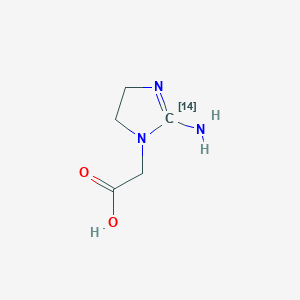

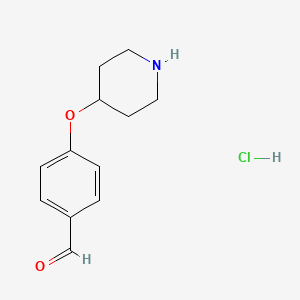
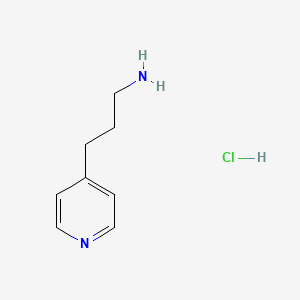
![3,4,8-Trimethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine](/img/structure/B1499926.png)
![3,4,5-Trihydroxy-6-[(5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8(13),9,11,15,17-hexaen-11-yl)oxy]oxane-2-carboxylic acid](/img/structure/B1499927.png)

